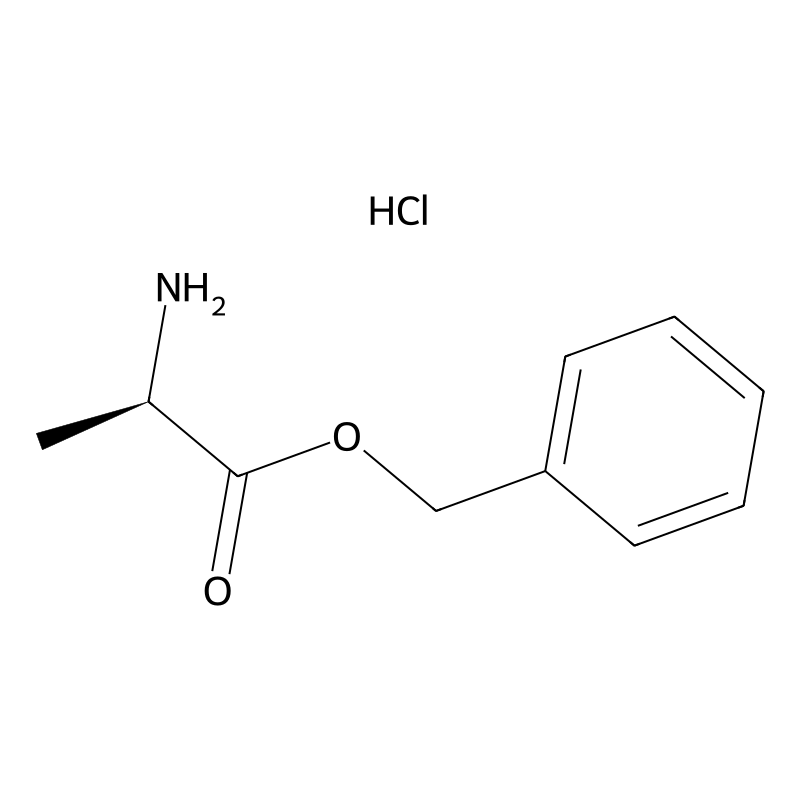Benzyl (2R)-2-aminopropanoate Hydrochloride

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Isomeric SMILES
Benzyl ®-2-(Acetylthio)Propanoate: A Promising Sulfur Isoster of ®-Lactic Acid and Ester Precursors
Specific Scientific Field: This research falls under the field of Organic Chemistry and Synthetic Chemistry .
Summary of the Application: Benzyl ®-2-(Acetylthio)Propanoate is a promising sulfur isoster of ®-Lactic Acid and Ester Precursors . It is less odorous than the methyl or ethyl analogue .
Results or Outcomes: The synthesis resulted in Benzyl ®-2-(Acetylthio)Propanoate in 76%, 94% ee (2 steps). Deprotection of the acetyl group using N,N-dimethylethylenediamine afforded benzyl ®-2-sulfanylpropanoate in 93% yield with 90% ee .
Ephedrine Hydrochloride: A Stimulant and Appetite Suppressant
Specific Scientific Field: This research falls under the field of Pharmaceutical Chemistry .
Summary of the Application: Ephedrine Hydrochloride is a methamphetamine analog commonly used as a stimulant and appetite suppressant . It is also found as an active constituent in herbs used for traditional Chinese medicine, such as má huáng .
Methods of Application or Experimental Procedures: Ephedrine Hydrochloride can be used as a starting material in the preparation of calibrators or controls for clinical or forensic applications .
Benzyl N-[(2R)-2-aminopropyl]carbamate Hydrochloride
Specific Scientific Field: This compound is used in the field of Organic Synthesis .
Summary of the Application: Benzyl N-[(2R)-2-aminopropyl]carbamate Hydrochloride is a chemical intermediate used in the synthesis of various pharmaceutical and organic compounds .
Regioselective Benzoylation of Unprotected β-glycopyranosides
Specific Scientific Field: This research falls under the field of Organic Chemistry .
Summary of the Application: This research focuses on the regioselective benzoylation of unprotected β-glycopyranosides with benzoyl cyanide and an amine catalyst . This method is applied to saponin synthesis .
Methods of Application or Experimental Procedures: The protection of totally unprotected β-D-gluco-, β-D-quinovo- and β-D-xylopyranosides with BzCN and Et3N as the catalyst afforded directly and regioselectively 3,6-di-O-benzoylated β-D-glucopyranosides or 3-O-benzoylated β-D-quinovo- and β-D-xylopyranosides .
Results or Outcomes: The convenient access and great value of some of the derived building blocks are shown through the concise synthesis of natural and unnatural saponins .
®-Benzyl 2-methylpiperazine-1-carboxylate Hydrochloride
Specific Scientific Field: This compound is used in the field of Pharmaceutical Chemistry .
Summary of the Application: ®-Benzyl 2-methylpiperazine-1-carboxylate Hydrochloride is a chemical intermediate used in the synthesis of various pharmaceutical compounds .
Benzyl (2R)-2-aminopropanoate Hydrochloride is a chemical compound classified as an amino acid ester, derived from 2-aminopropanoic acid, commonly known as alanine. This compound features a benzyl group attached to the nitrogen atom of the amino acid, forming an ester linkage. The hydrochloride salt form enhances its solubility in water, making it suitable for various experimental applications in both chemical and biological research .
- Oxidation: The benzyl group can be oxidized to produce benzaldehyde or benzoic acid using agents like potassium permanganate or chromium trioxide.
- Reduction: The ester group can be reduced to yield the corresponding alcohol, often using lithium aluminum hydride or sodium borohydride.
- Substitution: The amino group can engage in nucleophilic substitution reactions, leading to various derivatives when reacted with alkyl halides or acyl chlorides .
Synthetic Routes
The synthesis of Benzyl (2R)-2-aminopropanoate Hydrochloride typically involves:
- Esterification: Reacting 2-aminopropanoic acid with benzyl alcohol, often catalyzed by hydrochloric acid or sulfuric acid.
- Reaction Conditions: The reaction is usually conducted under reflux in solvents like toluene or dichloromethane to facilitate the esterification process.
Industrial Production
In industrial settings, continuous flow reactors are utilized for scaling up production. This method allows for better control over reaction parameters such as temperature and pressure, resulting in higher yields and purity .
Benzyl (2R)-2-aminopropanoate Hydrochloride finds applications across various fields:
- Chemistry: Serves as a building block for synthesizing more complex organic molecules.
- Biology: Used in enzyme studies and protein engineering.
- Medicine: Acts as a precursor for pharmaceutical compounds involving amino acid derivatives.
- Industry: Employed in the production of specialty chemicals and as an intermediate in diverse chemical processes .
Benzyl (2R)-2-aminopropanoate Hydrochloride shares structural similarities with other compounds but exhibits unique properties due to its specific functional groups. Here are some comparable compounds:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Benzyl (2S)-2-aminopropanoate | Amino Acid Ester | Different stereochemistry affecting activity |
| Ethyl (2R)-2-aminopropanoate | Amino Acid Ester | Ethyl group instead of benzyl alters solubility |
| Methyl (2R)-2-aminobutanoate | Amino Acid Ester | Longer carbon chain influences reactivity |
These compounds differ primarily in their side chains and stereochemistry, which can significantly impact their biological activities and chemical reactivities .







